4-methyl-N-(2-methylphenyl)-3-(4-morpholinylsulfonyl)benzamide
Overview
Description
4-methyl-N-(2-methylphenyl)-3-(4-morpholinylsulfonyl)benzamide, also known as NSC 95397, is a compound that has been studied for its potential use in cancer treatment.
Mechanism of Action
4-methyl-N-(2-methylphenyl)-3-(4-morpholinylsulfonyl)benzamide 95397 acts as a tubulin inhibitor, which means it disrupts the formation of microtubules in cells. Microtubules are important for cell division, and disrupting their formation can lead to cell death. This compound 95397 also inhibits the activity of certain enzymes involved in DNA replication and repair, which can further contribute to cell death.
Biochemical and Physiological Effects:
This compound 95397 has been found to have a number of biochemical and physiological effects. It has been shown to induce cell cycle arrest, which means it stops cancer cells from dividing and growing. It has also been found to inhibit the activity of certain proteins involved in cancer cell survival and proliferation.
Advantages and Limitations for Lab Experiments
One advantage of 4-methyl-N-(2-methylphenyl)-3-(4-morpholinylsulfonyl)benzamide 95397 is that it has been shown to be effective against a variety of cancer cell types. It also has a relatively low toxicity, which makes it a promising candidate for further study. One limitation is that it has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
Future Directions
There are several future directions for research on 4-methyl-N-(2-methylphenyl)-3-(4-morpholinylsulfonyl)benzamide 95397. One area of interest is in developing more potent and selective analogues of the compound. Another direction is in studying the potential use of this compound 95397 in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, further studies are needed to determine the safety and efficacy of this compound 95397 in humans, which could lead to its development as a new cancer treatment.
Scientific Research Applications
4-methyl-N-(2-methylphenyl)-3-(4-morpholinylsulfonyl)benzamide 95397 has been studied for its potential use in cancer treatment. It has been found to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
4-methyl-N-(2-methylphenyl)-3-morpholin-4-ylsulfonylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-14-5-3-4-6-17(14)20-19(22)16-8-7-15(2)18(13-16)26(23,24)21-9-11-25-12-10-21/h3-8,13H,9-12H2,1-2H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZTQXTJAPOOEGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C)S(=O)(=O)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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